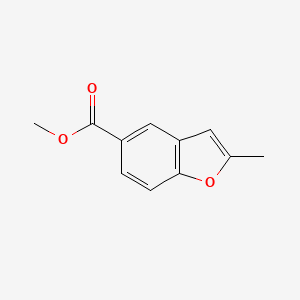
2-甲基-1-苯并呋喃-5-甲酸甲酯
描述
Methyl 2-methyl-1-benzofuran-5-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are used in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions to construct methylsulfonylated and carbonylated benzofurans . Another method includes a Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides . Additionally, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been used to synthesize methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals that the oxygen atom and methyl group of the methylsulfinyl substituent lie on opposite sides of the plane of the benzofuran system, with stabilization by intermolecular aromatic π–π interactions . Similarly, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic interactions and C—H interactions between a methyl H atom and the furan ring of an adjacent molecule .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the synthesis of Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives involves the reaction of a hydrazide compound with substituted aromatic aldehydes . The reactivity of these compounds allows for the exploration of their antibacterial and antitubercular activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the introduction of a methylsulfinyl group can lead to the formation of intermolecular interactions that influence the compound's crystal packing and stability . The antimicrobial activity of certain derivatives has been tested, indicating the potential for these compounds to act as pharmacological agents .
科学研究应用
1. Antimicrobial Agents
- Summary of Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
- Methods of Application: The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
- Results or Outcomes: This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .
2. Anticancer Agents
- Summary of Application: Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
- Methods of Application: The methods of application are not explicitly mentioned in the source .
- Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
3. Antidepressive Agents
- Summary of Application: Some benzofuran derivatives, such as methyl 5-chloro-1-benzofuran-2-carboxylate, show high affinity for adrenergic receptors and possess antidepressive activity .
- Methods of Application: The specific methods of application are not explicitly mentioned in the source .
- Results or Outcomes: The reported results confirmed the antidepressive activity of such benzofuran derivatives .
4. Inhibitors of Biogenic Amine Absorption
- Summary of Application: Certain benzofuran derivatives, such as 5-bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxy-phenyl)methanone, inhibit the absorption of biogenic amines .
- Methods of Application: The specific methods of application are not explicitly mentioned in the source .
- Results or Outcomes: The reported results confirmed the inhibitory activity of such benzofuran derivatives against the absorption of biogenic amines .
未来方向
Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
属性
IUPAC Name |
methyl 2-methyl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRSXNCAUQMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1-benzofuran-5-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


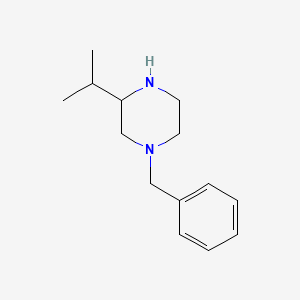
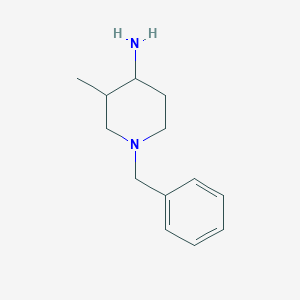


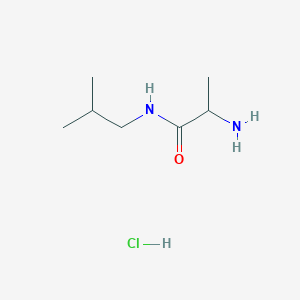
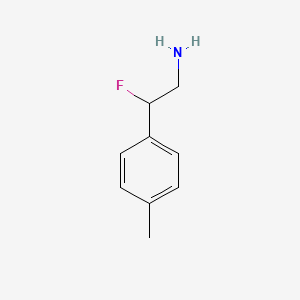

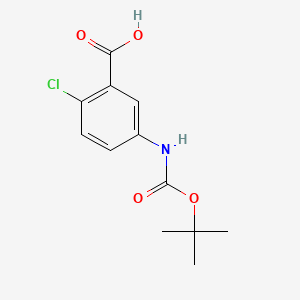


![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)


